N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine
Overview
Description
N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is a chemical compound characterized by its bromo and fluoro substituents on the benzene ring, and an ethyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with 4-bromobenzene, followed by selective fluorination at the 3-position.
Amination: The resulting 4-bromo-3-fluorobenzene undergoes amination with ethylamine to form the target compound.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Alcohols or amines
Substitution Products: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in various chemical reactions.
Biology: N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine can be used in biological studies to investigate the effects of bromo and fluoro substituents on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The bromo and fluoro groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(4-bromo-3-fluorobenzyl)morpholine
4-bromo-3-fluorobenzyl bromide
N-(4-bromobenzyl)-N-ethylethanamine
Uniqueness: N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is unique due to the presence of both bromo and fluoro substituents on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine and a fluorine substituent on the benzyl ring, which enhances its chemical reactivity and biological interactions. The presence of these halogens can influence the compound's lipophilicity, binding affinity to receptors, and overall pharmacological profile.
Synthesis
The synthesis of this compound typically involves the alkylation of N-ethylethanamine with 4-bromo-3-fluorobenzyl bromide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate in solvents such as anhydrous ethanol or acetonitrile. The general reaction scheme is as follows:
Reactants :
- N-ethylethanamine
- 4-bromo-3-fluorobenzyl bromide
Reaction Conditions :
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: 40-60°C for several hours
Purification :
The product can be purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom enhances binding affinity, potentially acting as an agonist or antagonist in signal transduction pathways relevant to neurological disorders.
Pharmacological Studies
Research has shown that compounds with similar structures exhibit various pharmacological activities, such as:
- Neurotransmitter Modulation : Similar compounds have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.
Case Studies and Research Findings
Recent studies have highlighted the importance of halogenated compounds in drug development. For instance:
- Study on Receptor Binding : A study demonstrated that halogenated derivatives like this compound exhibit enhanced receptor binding compared to their non-halogenated counterparts. This finding supports the hypothesis that halogen atoms can significantly affect biological activity through increased lipophilicity and steric effects.
- Toxicology Assessments : Toxicological evaluations indicate that while certain halogenated amines can exhibit cytotoxic effects at high concentrations, this compound appears to have a favorable safety profile in preliminary studies.
Comparative Analysis with Similar Compounds
Compound Name | Halogen | Biological Activity |
---|---|---|
N-(4-bromobenzyl)-N-ethylethanamine | Bromine | Moderate receptor binding |
N-(4-chlorobenzyl)-N-ethylethanamine | Chlorine | Lower receptor affinity |
N-(4-fluorobenzyl)-N-ethylethanamine | Fluorine | Enhanced metabolic stability |
The presence of bromine in this compound contributes to its unique pharmacological profile compared to other halogenated analogs.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYUCDHRIPUSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231319 | |
Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-30-4 | |
Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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